molecular formula C16H29NO4S B1676365 4-(Octyloxy)-m-toluidine methanesulfonate CAS No. 5896-89-9

4-(Octyloxy)-m-toluidine methanesulfonate

Cat. No.: B1676365
CAS No.: 5896-89-9
M. Wt: 331.5 g/mol
InChI Key: InChI=1S/C15H25NO.CH4O3S/c1-3-4-5-6-7-8-11-17-15-10-9-14(16)12-13(15)2;1-5(2,3)4/h9-10,12H,3-8,11,16H2,1-2H3;1H3,(H,2,3,4)
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Description

4-(Octyloxy)-m-toluidine methanesulfonate is a chemical compound that combines methanesulfonic acid with 4-(octyloxy)-m-toluidine. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is known for its strong acidity, high chemical stability, and low toxicity 4-(Octyloxy)-m-toluidine is an organic compound that contains an octyloxy group attached to a methylated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine typically involves the reaction of methanesulfonic acid with 4-(octyloxy)-m-toluidine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and polymers.

Mechanism of Action

The mechanism of action of methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine involves its interaction with molecular targets and pathways. The compound can act as a proton donor due to the presence of methanesulfonic acid, facilitating various chemical reactions. The octyloxy group in 4-(octyloxy)-m-toluidine enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzyme activities, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine is unique due to the combination of methanesulfonic acid and 4-(octyloxy)-m-toluidine. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. The presence of the octyloxy group enhances its lipophilicity, while the methanesulfonic acid component provides strong acidity and stability .

Properties

CAS No.

5896-89-9

Molecular Formula

C16H29NO4S

Molecular Weight

331.5 g/mol

IUPAC Name

methanesulfonic acid;3-methyl-4-octoxyaniline

InChI

InChI=1S/C15H25NO.CH4O3S/c1-3-4-5-6-7-8-11-17-15-10-9-14(16)12-13(15)2;1-5(2,3)4/h9-10,12H,3-8,11,16H2,1-2H3;1H3,(H,2,3,4)

InChI Key

InChI=1S/C15H25NO.CH4O3S/c1-3-4-5-6-7-8-11-17-15-10-9-14(16)12-13(15)2;1-5(2,3)4/h9-10,12H,3-8,11,16H2,1-2H3;1H3,(H,2,3,4)

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C.CS(=O)(=O)O

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C.CS(=O)(=O)O

Appearance

Solid powder

Key on ui other cas no.

5896-89-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methanesulfonic acid, compd. with 4-(octyloxy)-m-toluidine (7CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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